molecular formula C17H17N3O2S B2879135 3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-01-2

3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2879135
CAS No.: 851945-01-2
M. Wt: 327.4
InChI Key: MTGNMYVCAVAYNL-UHFFFAOYSA-N
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Description

“N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would require more specific information or computational analysis.

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic and metabolic studies of related compounds, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), provide a framework for understanding how similar compounds might be absorbed, distributed, metabolized, and excreted in both human and animal models. These studies reveal extensive first-pass metabolism and the identification of primary metabolites, which could be crucial for assessing the safety and efficacy of "N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" in therapeutic contexts (Martin et al., 1997).

DNA Damage and Protective Properties

Research on compounds with antioxidative properties, like gallic acid, demonstrates the potential for chemical compounds to protect against DNA damage induced by oxidative stress. Such protective properties are vital for preventing mutations that could lead to cancer. Investigating the DNA protective properties of "N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" could uncover its potential for inclusion in therapies aimed at reducing oxidative stress and its associated pathologies (Ferk et al., 2011).

Antiviral Activity

The investigation of antiviral compounds, such as enviroxime against rhinovirus infection, highlights the importance of discovering new therapeutic agents that can effectively combat viral pathogens. Exploring the antiviral potential of "N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" could contribute to the development of novel antiviral drugs that offer protection against a broad spectrum of viral infections (Phillpotts et al., 1981).

Future Directions

The future directions in the field of pyrimidine research involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

This interaction could involve binding to a specific site on the target, altering its conformation, and affecting its activity .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of biological activities. The specific pathways and their downstream effects depend on the targets of the compound. For example, if the compound targets enzymes involved in inflammatory responses, it could affect the production of inflammatory mediators and thus have anti-inflammatory effects .

Pharmacokinetics

For instance, its absorption could be affected by factors such as its solubility and stability in the gastrointestinal tract, and its distribution could be influenced by its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound has anti-inflammatory effects, it could reduce the production of inflammatory mediators at the molecular level, leading to a decrease in inflammation at the cellular and tissue levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature could affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances, such as proteins or other drugs, could influence the compound’s efficacy by competing for the same targets .

Properties

IUPAC Name

3-methyl-5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)19-15(21)14-8-18-17-20(16(14)22)11(3)9-23-17/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNMYVCAVAYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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